3-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]propanoic acid
Description
3-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]propanoic acid is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a thiophene ring at position 5, a sulfhydryl (-SH) group at position 3, and a propanoic acid side chain at position 2. The triazole-thiophene scaffold is known for its versatility in medicinal chemistry, often associated with antimicrobial, anti-inflammatory, and enzyme-inhibitory activities .
Properties
IUPAC Name |
3-(5-sulfanylidene-3-thiophen-2-yl-1H-1,2,4-triazol-4-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2S2/c13-7(14)3-4-12-8(10-11-9(12)15)6-2-1-5-16-6/h1-2,5H,3-4H2,(H,11,15)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVAKKHSVPWPLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NNC(=S)N2CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501158124 | |
| Record name | 1,5-Dihydro-3-(2-thienyl)-5-thioxo-4H-1,2,4-triazole-4-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501158124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
854137-70-5 | |
| Record name | 1,5-Dihydro-3-(2-thienyl)-5-thioxo-4H-1,2,4-triazole-4-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=854137-70-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-Dihydro-3-(2-thienyl)-5-thioxo-4H-1,2,4-triazole-4-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501158124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]propanoic acid typically involves the following steps:
Formation of the Triazole Ring:
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a thiolation reaction, often using thiourea or similar reagents under basic conditions.
Attachment of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like bromine or nitric acid are used for substitution reactions on the thiophene ring.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]propanoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its triazole ring and thiophene group are known to interact with biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Compounds with similar structures have shown activity against various diseases, including cancer and infectious diseases.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as conductivity or catalytic activity. Its unique structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of 3-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]propanoic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The thiophene group can enhance the compound’s binding affinity and specificity. The sulfanyl group can participate in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Key Observations :
- Bromobenzyl substituents (e.g., in ) enhance lipophilicity, improving membrane penetration and antimicrobial efficacy against Staphylococcus aureus and Escherichia coli.
- Sulfanyl groups (e.g., in target compound and ) may confer antioxidant properties or enable disulfide bond formation in enzyme interactions .
- Propanoic acid side chains (target compound) increase hydrophilicity, favoring applications in aqueous biocatalytic systems over antimicrobial use .
Antimicrobial Activity
- Bromobenzyl derivatives : Exhibit MIC values of 12.5–25 µg/mL against S. aureus and E. coli due to hydrophobic interactions with bacterial membranes .
- Target compound: No direct antimicrobial data, but its hydrophilic propanoic acid group likely reduces membrane affinity compared to bromobenzyl analogues.
Biocatalytic Potential
- The target compound’s structure resembles 2-amino-3-(thiophen-2-yl)propanoic acid, which participates in ammonia elimination/addition reactions catalyzed by immobilized enzymes (e.g., SwCNTNH2-PAL) .
Enzyme Inhibition
- Thiazole-triazole hybrids (e.g., from ) inhibit Mycobacterium tuberculosis enoyl acyl carboxylase (IC50: 2.1–8.3 µM) via thiophene-mediated π-π stacking. The target compound’s sulfanyl group may enhance binding to cysteine residues in enzyme active sites.
Physicochemical Properties
Biological Activity
3-[3-Sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]propanoic acid is a novel compound that exhibits significant biological activities due to its unique structural features. This article reviews the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
Structural Overview
The compound features a triazole ring , a thiophene substituent , and a propanoic acid moiety . These components contribute to its biological properties, making it a candidate for various pharmacological applications.
| Component | Description |
|---|---|
| Triazole Ring | Known for antifungal and antibacterial properties. |
| Thiophene Substituent | Enhances lipophilicity and biological activity. |
| Propanoic Acid Moiety | Contributes to interactions with biological targets. |
Biological Activity
The biological activities of this compound have been explored in several studies, revealing its potential in various therapeutic areas:
Antimicrobial Activity
Research indicates that the compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies demonstrated that it can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibiotics .
Anticancer Properties
The compound has shown promise in anticancer research. In cell culture studies, it inhibited the proliferation of cancer cell lines by inducing apoptosis. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and death .
Anti-inflammatory Effects
In studies involving peripheral blood mononuclear cells (PBMCs), the compound significantly reduced the production of pro-inflammatory cytokines like TNF-α and IL-6. This suggests its potential use in treating inflammatory diseases .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets:
- Enzyme Inhibition : The triazole moiety may inhibit enzymes involved in fungal and bacterial metabolism.
- Cytokine Modulation : The presence of the propanoic acid group may influence cytokine production in immune cells.
- Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells through mitochondrial dysfunction.
Case Studies
Several case studies have highlighted the effectiveness of this compound:
- Study on Antimicrobial Activity : A study tested various derivatives of triazole compounds against clinical isolates of bacteria. The results showed that this compound had one of the highest inhibition zones against Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Study : In an experimental model using LPS-stimulated PBMCs, treatment with the compound resulted in a significant decrease in TNF-α levels compared to untreated controls .
Q & A
Q. What are the established synthetic routes for 3-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]propanoic acid, and how do reaction parameters influence yield and purity?
The synthesis typically involves multi-step reactions, including condensation and cyclization. For example:
- Step 1 : Condensation of thiophene-2-carbaldehyde derivatives with thiourea or thiosemicarbazide precursors to form the triazole-thiol core .
- Step 2 : Cyclization under acidic or basic conditions (e.g., HCl or NaOH) to stabilize the triazole ring.
- Step 3 : Functionalization with propanoic acid via alkylation or Michael addition .
Q. Key parameters :
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Temperature : Cyclization at 80–100°C enhances reaction rates but may require inert atmospheres to prevent oxidation of the sulfhydryl group .
- Catalysts : Use of morpholine or piperidine derivatives can accelerate cyclization .
Yield optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) typically achieves >75% purity, confirmed by HPLC .
Q. How is the compound structurally characterized, and what analytical techniques are critical for validation?
Spectroscopic methods :
- NMR : ¹H and ¹³C NMR confirm proton environments and carbon frameworks. For example, the thiophenyl proton resonates at δ 7.2–7.5 ppm, while the triazole NH appears at δ 12.5–13.0 ppm .
- IR : Stretching vibrations for S–H (2550–2600 cm⁻¹) and carboxylic acid C=O (1700–1720 cm⁻¹) are diagnostic .
Crystallography : Single-crystal X-ray diffraction (using SHELX software ) resolves bond lengths and angles, critical for confirming the triazole-thiophene conjugation.
Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 320.05 for C₁₂H₁₀N₃O₂S₂) .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate electronic properties and reactivity patterns of this compound?
DFT calculations (e.g., B3LYP/6-311G++(d,p)) predict:
- Electron density distribution : The thiophene ring acts as an electron donor, while the triazole-thiol group is electron-deficient, favoring nucleophilic attacks at the sulfur atom .
- Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps (~4.1 eV) suggest moderate reactivity, consistent with experimental oxidation behavior .
Q. Applications :
Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. antioxidant effects)?
Case study : Discrepancies in antimicrobial efficacy may arise from:
- Assay conditions : Variations in bacterial strains (Gram-positive vs. Gram-negative) or culture media (e.g., pH sensitivity of the carboxylic acid group) .
- Redox interference : The compound’s thiol group may interact with reactive oxygen species (ROS) in antioxidant assays, confounding antimicrobial results .
Q. Resolution :
- Controlled comparative studies : Use isogenic bacterial strains and standardized ROS probes (e.g., DCFH-DA) to decouple antimicrobial and antioxidant mechanisms .
- Structure-activity relationship (SAR) : Systematic substitution of the thiophene or triazole moieties isolates functional group contributions .
Q. How can synthetic derivatives be designed to probe structure-activity relationships (SAR) for targeted applications?
Methodology :
- Substitution at the triazole C-3 position : Introduce alkyl/aryl groups (e.g., methyl, benzyl) via nucleophilic substitution to modulate lipophilicity and membrane permeability .
- Thiophene functionalization : Halogenation (e.g., Cl, Br) enhances electron-withdrawing effects, stabilizing charge-transfer complexes in material science applications .
Q. Experimental workflow :
Parallel synthesis : Use microwave-assisted reactions to rapidly generate derivatives (e.g., 3-(alkylthio)-5-(thiophen-2-ylmethyl)-1,2,4-triazoles) .
High-throughput screening : Assess bioactivity against enzyme targets (e.g., 5-lipoxygenase for anti-inflammatory studies) .
Q. Key results :
- Derivatives with electron-donating groups (e.g., –OCH₃) on the thiophene ring show enhanced antioxidant activity (IC₅₀ = 12 µM vs. 25 µM for parent compound) .
Q. What crystallographic challenges arise during structural analysis, and how are they addressed?
Challenges :
Q. Solutions :
- Low-temperature data collection (100 K) stabilizes crystal packing.
- SHELXT for twin refinement: Deconvolute overlapping reflections using HKLF5 format .
Example : A recent study resolved disorder by constraining sulfur occupancy to 50% in SHELXL, achieving R₁ = 0.039 .
Q. How does the compound interact with biological macromolecules, and what techniques validate these interactions?
Mechanistic insights :
Q. Validation :
- Surface plasmon resonance (SPR) : Measures binding affinity (KD = 2.3 µM for FLAP) .
- Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH = −15 kJ/mol, ΔS = 45 J/mol·K) .
Q. Tables for Comparative Analysis
Table 1 : Comparison of Synthetic Routes and Yields
| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Condensation-Cyclization | Thiophene-2-carbaldehyde, HCl, 80°C | 68 | 92 | |
| Microwave-assisted | Morpholine, DMF, 150 W | 82 | 98 |
Table 2 : Key Spectroscopic Data
| Technique | Diagnostic Signal | Reference |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 13.1 (s, 1H, SH), δ 7.35 (m, 3H, thiophene) | |
| IR (KBr) | 2555 cm⁻¹ (S–H), 1710 cm⁻¹ (C=O) | |
| HRMS | m/z 320.0514 [M+H]⁺ (calc. 320.0510) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
